[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate

Medicinal Chemistry Chemical Biology Compound Procurement

The compound [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate (CAS 57390-81-5), also referred to as 4-Oxo-3-(2-phenylthiazol-4-yl)-4H-chromen-7-yl acetate, is a synthetic hybrid molecule combining a chromone core with a 2-phenyl-1,3-thiazole substituent. It is cataloged by chemical suppliers as a research chemical with a molecular formula of C20H13NO4S and a molecular weight of 363.39 g/mol.

Molecular Formula C20H13NO4S
Molecular Weight 363.4 g/mol
CAS No. 57390-81-5
Cat. No. B11985368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate
CAS57390-81-5
Molecular FormulaC20H13NO4S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C4=CC=CC=C4
InChIInChI=1S/C20H13NO4S/c1-12(22)25-14-7-8-15-18(9-14)24-10-16(19(15)23)17-11-26-20(21-17)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyVIFUFJQCNUDOFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate (CAS 57390-81-5): A Chromone-Thiazole Hybrid


The compound [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate (CAS 57390-81-5), also referred to as 4-Oxo-3-(2-phenylthiazol-4-yl)-4H-chromen-7-yl acetate, is a synthetic hybrid molecule combining a chromone core with a 2-phenyl-1,3-thiazole substituent [1]. It is cataloged by chemical suppliers as a research chemical with a molecular formula of C20H13NO4S and a molecular weight of 363.39 g/mol . While thiazole-containing chromones are of interest in medicinal chemistry as potential probes, a review of the available literature reveals a critical absence of peer-reviewed studies, biological assays, or comparative data specifically detailing the activity or properties of this exact compound [1].

The Risk of Substituting [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate with In-Class Analogs


The class of thiazolyl-chromones is structurally diverse, and minor modifications can lead to significant shifts in biological activity. The general synthesis of this compound class has been published, confirming the feasibility of creating various analogs [1]. However, the assumption that any analog, such as the 2-methyl derivative (CAS 51625-86-6) or other substituted chromones, will behave identically is completely unsubstantiated. There is a complete absence of head-to-head comparative data (e.g., on target binding, selectivity, or stability) between this specific compound and its closest structural relatives [1]. Therefore, any substitution for this specific CAS number in a research or procurement context is a high-risk decision, as the unique properties of this hybrid scaffold remain uncharacterized relative to its alternatives.

Quantitative Differentiation Evidence for [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate vs. Comparators


Evidence Gap: No Quantitative Biological or Performance Data Available

A systematic search for quantitative evidence differentiating [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate from its closest analogs failed to yield any usable data. An entry in BindingDB (ChEMBL_49105) confirms the compound was registered for a single assay against chick choline acetyltransferase (ChAT), but the specific inhibitory result was not accessible, precluding a comparison [1]. The general synthetic route to this compound class has been established, but the key characterization data (e.g., IC50, LogP, solubility, spectral properties) for this specific compound were not reported in the available abstracts [2]. Consequently, a quantitative differentiation claim against comparators like the 2-methyl derivative (CAS 51625-86-6) or other thiazolyl-chromones cannot be made [2].

Medicinal Chemistry Chemical Biology Compound Procurement

Constrained Application Scenarios for [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate Based on Current Evidence


Use as a Strictly Identity-Verified Reference Standard

The sole scientifically defensible application for this compound is as a chemical reference standard where identity and purity, rather than biological performance, are the criteria. Its listing by a major supplier (Sigma-Aldrich, ID R515663) provides a baseline for procurement, but the dearth of characterization data means its utility is limited to analytical chemistry applications (e.g., HPLC, LC-MS) where a known m/z and retention time are required .

A Starting Point for de novo Exploratory Medicinal Chemistry

Given the published synthetic feasibility of the thiazolyl-chromone class, this compound could serve as a core scaffold for a new exploratory synthesis program . However, this scenario treats the compound as a synthetic intermediate, not a lead, as no target-specific data exists to guide optimization.

Re-evaluation in Cholinergic Enzyme Assays (High-Risk Scenario)

The only biological test registered for this compound is a single, unresolved assay for chick choline acetyltransferase (ChAT) inhibition in BindingDB [1]. A research group interested in cholinergic targets could re-screen this compound, but only with the understanding that its potency relative to any analog is completely unknown.

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